Orthogonal Reactivity Profile: The Dual Halogenation Advantage for Sequential Cross-Coupling
5-Bromo-3-chloropyrazin-2-amine possesses both a bromine and a chlorine atom, enabling orthogonal functionalization via sequential cross-coupling reactions. The bromine atom is more reactive towards palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the chlorine atom can be utilized in subsequent nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination reactions [1]. This is in contrast to mono-halogenated analogs such as 2-amino-5-bromopyrazine (CAS 59489-71-3) and 2-amino-3-chloropyrazine (CAS 6863-73-6), which offer only a single reactive site, limiting their utility for generating highly diversified compound libraries in a stepwise, controlled manner.
| Evidence Dimension | Number and type of orthogonal reactive halogen sites |
|---|---|
| Target Compound Data | Two reactive sites: one Br (C-5) and one Cl (C-3) |
| Comparator Or Baseline | 2-amino-5-bromopyrazine: One reactive site (Br at C-5). 2-amino-3-chloropyrazine: One reactive site (Cl at C-3). |
| Quantified Difference | The target compound offers a 100% increase in the number of reactive halogen sites compared to its mono-halogenated analogs, enabling a divergent synthetic strategy that is not possible with the comparators. |
| Conditions | Standard palladium-catalyzed cross-coupling and SNAr reaction conditions as applied in medicinal chemistry SAR campaigns. |
Why This Matters
For procurement, this means that 5-Bromo-3-chloropyrazin-2-amine is a more versatile and cost-effective building block, as it can replace two separate mono-halogenated starting materials in the synthesis of a single, complex target molecule.
- [1] Whelligan DK, Solanki S, Taylor D, Thomson DW, Cheung KM, Boxall K, et al. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. J Med Chem. 2010 Nov 11;53(21):7682-98. doi: 10.1021/jm1008727. View Source
